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Compound of Interest

Compound Name: SARS-CoV-2-IN-107

Cat. No.: B15609807 Get Quote

Disclaimer: Initial searches for a specific molecule designated "SARS-CoV-2-IN-107" did not

yield any publicly available data. Therefore, this guide provides a comprehensive structural

analysis of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) itself, the

causative agent of COVID-19. The content is tailored for researchers, scientists, and drug

development professionals, focusing on the virus's core structural components, mechanism of

action, and relevant experimental data.

Introduction to SARS-CoV-2 Structure
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is an enveloped, positive-

sense single-stranded RNA virus belonging to the Betacoronavirus genus.[1] Its genome is

approximately 30 kilobases in length and encodes for four main structural proteins, several

non-structural proteins (NSPs), and accessory proteins.[2][3] The four structural proteins are

crucial for the virus's integrity, infectivity, and lifecycle. These are the Spike (S) glycoprotein,

Envelope (E) protein, Membrane (M) protein, and Nucleocapsid (N) protein.[1][3] The virion has

a roughly spherical shape with a diameter of about 100-150 nm.

The viral RNA is encased by the Nucleocapsid protein, forming a ribonucleoprotein complex.

This complex is surrounded by a lipid bilayer envelope derived from the host cell. Embedded

within this envelope are the Spike, Membrane, and Envelope proteins.[2] The Spike proteins

form large, distinctive protrusions from the viral surface, giving the virus its characteristic

crown-like appearance, from which the name "coronavirus" is derived.[4]
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Core Structural Proteins
Spike (S) Glycoprotein
The Spike (S) glycoprotein is a large, trimeric transmembrane protein that mediates the entry of

SARS-CoV-2 into host cells.[4][5] Each monomer of the S protein, approximately 1273 amino

acids long in SARS-CoV-2, is composed of two functional subunits, S1 and S2.[4]

S1 Subunit: The S1 subunit is responsible for binding to the host cell receptor.[4] It contains

the Receptor-Binding Domain (RBD), which specifically recognizes and attaches to the

Angiotensin-Converting Enzyme 2 (ACE2) receptor on human cells.[1][6] The S1 subunit

also contains an N-terminal domain (NTD). The RBDs can exist in two main conformations: a

"down" state, where the receptor-binding site is less accessible, and an "up" state, which is

required for receptor engagement.[5]

S2 Subunit: The S2 subunit is responsible for the fusion of the viral and host cell

membranes, a critical step for the release of the viral genome into the cytoplasm.[4] The S2

subunit contains a fusion peptide, heptad repeat 1 (HR1), and heptad repeat 2 (HR2).[7]

Upon S1 binding to ACE2 and subsequent proteolytic cleavage, the S2 subunit undergoes

significant conformational changes that drive membrane fusion.[8]

A key feature of the SARS-CoV-2 S protein is the presence of a furin cleavage site at the S1/S2

boundary, which is not present in some other related coronaviruses.[9][10] This pre-activation

by furin within the host cell can enhance the efficiency of viral entry.[6]

Nucleocapsid (N) Protein
The Nucleocapsid (N) protein is a multifunctional protein that plays a central role in the viral

lifecycle. Its primary function is to bind to the viral RNA genome, forming a helical

ribonucleoprotein (RNP) complex.[2] This packaging is essential for the stability and

condensation of the viral genome within the virion. Beyond its structural role, the N protein is

also implicated in viral replication and in modulating the host cell's immune response.[2]

Membrane (M) and Envelope (E) Proteins
The Membrane (M) and Envelope (E) proteins are the most abundant and smallest structural

proteins in the viral envelope, respectively.[2][3] The M protein is crucial for the morphogenesis

of the virus, providing shape to the viral envelope. The E protein is involved in viral assembly
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and release and may function as a viroporin (ion channel).[3] Together, the M and E proteins

work in concert with the N protein to facilitate the assembly of new viral particles.

Mechanism of Viral Entry and Replication
The entry of SARS-CoV-2 into a host cell is a multi-step process initiated by the interaction of

the S protein with the host cell's ACE2 receptor.[1][8]

Attachment: The RBD of the S1 subunit of the S protein binds to the ACE2 receptor on the

surface of the host cell.[6] SARS-CoV-2 has a high affinity for human ACE2.[11]

Proteolytic Cleavage: For membrane fusion to occur, the S protein must be proteolytically

cleaved at two sites: the S1/S2 boundary and the S2' site.[4] This cleavage can be

performed by host cell proteases such as furin (at the S1/S2 site) and Transmembrane

Serine Protease 2 (TMPRSS2) at the cell surface, or by cathepsins in the endosomes.[6][8]

Membrane Fusion: Cleavage of the S protein triggers irreversible conformational changes in

the S2 subunit, leading to the insertion of the fusion peptide into the host cell membrane.[8]

This brings the viral and cellular membranes into close proximity, facilitating their fusion and

the subsequent release of the viral nucleocapsid into the cytoplasm.[8]

Replication: Once inside the host cell, the viral RNA is released and translated by the host

cell's machinery to produce viral polyproteins. These polyproteins are then cleaved by viral

proteases into functional proteins, including the RNA-dependent RNA polymerase (RdRp),

which replicates the viral genome. Newly synthesized viral genomes and structural proteins

are then assembled into new virions, which are released from the cell to infect other cells.[1]

Quantitative Data
The following tables summarize key quantitative data related to the structural and infectious

properties of SARS-CoV-2.

Table 1: Structural and Genomic Properties of SARS-CoV-2
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Parameter Value Reference(s)

Virion Diameter ~100-150 nm -

Genome Size ~30 kb [3]

Spike Protein Length 1273 amino acids [4]

Number of S Protein Trimers

per Virion
~15-30 [8]

Cryo-EM Resolution of Spike

Glycoprotein
2.80 Å [12]

Table 2: Viral Infection and Replication Dynamics

Parameter Value Reference(s)

Time from Symptom Onset to

Peak Viral Load
2-3 days [13]

Median Viral Load in

Asymptomatic Individuals
5.79 x 10^4 copies/mL [14]

Median Viral Load in Pre-

symptomatic Individuals
5.33 x 10^2 copies/mL [14]

Within-Host Reproduction

Number (RS0) at Symptom

Onset

Statistically similar to SARS-

CoV
[13]

Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) for Structural
Determination of the Spike Glycoprotein

Objective: To determine the high-resolution three-dimensional structure of the SARS-CoV-2

Spike protein.

Methodology:
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Protein Expression and Purification: The ectodomain of the SARS-CoV-2 S protein is

expressed in a suitable cell line (e.g., HEK293 cells). The protein is then purified from the

cell culture supernatant using affinity chromatography.

Vitrification: A small volume of the purified protein solution is applied to an electron

microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This

process, known as vitrification, freezes the protein molecules in a thin layer of amorphous

ice, preserving their native conformation.

Data Collection: The vitrified sample is imaged in a transmission electron microscope at

cryogenic temperatures. A large number of images (micrographs) are collected, each

containing projections of many individual protein particles in different orientations.

Image Processing and 3D Reconstruction: Computational methods are used to identify

individual particle images from the micrographs. These 2D particle images are then

aligned and classified to generate 2D class averages. Finally, these class averages are

used to reconstruct a 3D density map of the protein.

Model Building and Refinement: An atomic model of the protein is built into the 3D density

map and refined to produce a high-resolution structure.[12]

Quantitative Reverse Transcription PCR (qRT-PCR) for
Viral Load Determination

Objective: To quantify the amount of SARS-CoV-2 RNA in a biological sample (e.g.,

nasopharyngeal swab).

Methodology:

RNA Extraction: Viral RNA is extracted from the patient sample using a commercial RNA

extraction kit.

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA

(cDNA) using a reverse transcriptase enzyme.

Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using specific

primers and probes that target conserved regions of the SARS-CoV-2 genome (e.g.,
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genes for the N protein or E protein). The probes are labeled with a fluorescent reporter

dye.

Quantification: As the PCR reaction proceeds, the amount of amplified DNA increases,

leading to a proportional increase in fluorescence. The cycle threshold (Ct) value, which is

the PCR cycle at which the fluorescence signal crosses a certain threshold, is recorded.

The Ct value is inversely proportional to the initial amount of viral RNA in the sample. A

standard curve generated from samples with known concentrations of viral RNA is used to

quantify the viral load in the patient sample.

Cell Culture-Based Infection Assays
Objective: To study the infectivity of SARS-CoV-2 and to screen for antiviral compounds.

Methodology:

Cell Culture: A susceptible cell line, such as Vero E6 cells which express ACE2, is cultured

in a suitable medium in multi-well plates.[15]

Viral Infection: The cells are infected with a known amount of SARS-CoV-2.

Incubation: The infected cells are incubated for a specific period (e.g., 24-48 hours) to

allow for viral replication.

Assessment of Infection: The extent of viral infection can be assessed in several ways:

Cytopathic Effect (CPE): Visual inspection of the cells under a microscope to observe

virus-induced changes in cell morphology, such as cell rounding and detachment.

Plaque Assay: This method quantifies the number of infectious virus particles. Infected

cells are overlaid with a semi-solid medium, which restricts the spread of the virus. This

results in localized areas of cell death (plaques), which can be stained and counted.

Immunofluorescence: Cells are fixed and stained with antibodies that specifically

recognize viral proteins (e.g., the N protein). The presence of infected cells is then

visualized using fluorescence microscopy.
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qRT-PCR: The amount of viral RNA in the cell culture supernatant or cell lysate can be

quantified to measure viral replication.[16]

Biosafety: All work involving live SARS-CoV-2 must be conducted in a Biosafety Level 3

(BSL-3) laboratory.[17]

Visualizations
SARS-CoV-2 Viral Entry Pathway

SARS-CoV-2 Virion Spike Protein (S1/S2)

ACE2 Receptor

 Binding
S Protein Cleavage

TMPRSS2

 Proteolytic
 Cleavage

Host Cell Membrane

Membrane Fusion

Viral RNA Release

Host Cell Cytoplasm

Click to download full resolution via product page

Caption: SARS-CoV-2 entry into a host cell.

Experimental Workflow for qRT-PCR Detection of SARS-
CoV-2
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Caption: Workflow for SARS-CoV-2 detection by qRT-PCR.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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